chemical properties of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol
An In-depth Technical Guide to the Chemical Properties of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol Foreword: Navigating the Known and the Predicted In the landscape of chemical research and drug development, professionals...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Chemical Properties of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol
Foreword: Navigating the Known and the Predicted
In the landscape of chemical research and drug development, professionals often encounter compounds that, despite their potential significance, lack a comprehensive body of published experimental data. 4,6-dichloro-2,3-dihydro-1H-inden-1-ol is one such molecule. While its direct experimental characterization is not widely available in scientific literature, a robust and scientifically rigorous profile can be constructed through a deep understanding of its chemical precursors, parent structures, and the fundamental principles of organic chemistry.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a predictive and explanatory framework for understanding this compound. We will leverage data from the well-documented precursor, 4,6-dichloro-2,3-dihydro-1H-inden-1-one , and the parent alcohol, 1-indanol , to infer the properties, spectroscopic profile, and reactivity of the target molecule. This approach provides a solid, scientifically-grounded starting point for any research involving 4,6-dichloro-2,3-dihydro-1H-inden-1-ol, emphasizing the causality behind its expected chemical behavior.
Molecular Identity and Plausible Synthesis
The logical starting point for understanding 4,6-dichloro-2,3-dihydro-1H-inden-1-ol is its synthesis. The most direct and common route involves the chemical reduction of its corresponding ketone, 4,6-dichloro-2,3-dihydro-1H-inden-1-one.
The Precursor: 4,6-dichloro-2,3-dihydro-1H-inden-1-one
This ketone is a known chemical entity, providing a concrete foundation for our analysis.
The conversion of a ketone to a secondary alcohol is a cornerstone reaction in organic synthesis. The choice of reducing agent is critical and is dictated by the need for selectivity. We must reduce the carbonyl group without affecting the aromatic ring or the carbon-chlorine bonds.
Expert Rationale for Reagent Selection: Sodium borohydride (NaBH₄) is the ideal choice for this transformation. It is a mild and selective reducing agent, perfectly suited for reducing ketones and aldehydes. Unlike more powerful reagents like lithium aluminum hydride (LAH), NaBH₄ is tolerant of a wider range of functional groups and can be used in protic solvents like methanol or ethanol, simplifying the experimental setup and workup.
Caption: Predicted reactivity pathways for the target molecule.
Oxidation: The secondary alcohol can be easily oxidized back to the starting ketone, 4,6-dichloro-2,3-dihydro-1H-inden-1-one. Mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would be effective for this transformation.
Esterification & Etherification: The hydroxyl group can undergo standard esterification with acyl chlorides or carboxylic acids (under acidic catalysis) and etherification, for instance, via the Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide).
Aromatic Ring Reactivity: The aromatic ring is significantly deactivated towards electrophilic aromatic substitution. Both chlorine atoms are deactivating ortho-, para-directors, and the alkyl portion of the fused ring is a weak activating group. The combined electronic effect makes further substitution on the ring challenging and would require harsh conditions.
Inferred Safety and Handling
While a specific Safety Data Sheet (SDS) for 4,6-dichloro-2,3-dihydro-1H-inden-1-ol is not available, prudent safety protocols can be established based on analogous structures.
General Hazards: Chlorinated aromatic compounds should be handled as potentially toxic and irritant. Assume the compound causes skin and serious eye irritation.
[3]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
[3]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
[3]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This technical guide provides a comprehensive, predictive profile of the . By grounding our analysis in the known chemistry of its precursor and parent structures, we have established a robust framework for its synthesis, physical properties, spectroscopic signature, and reactivity. While this document serves as an essential starting point for any researcher, it also underscores the critical importance of experimental verification. The protocols, predictions, and safety recommendations outlined herein are designed to empower scientists to approach their work with this compound in a knowledgeable, safe, and efficient manner.
References
PubChem. 1-Indanol. National Center for Biotechnology Information. [Link]
CAS Common Chemistry. 1-Indanol. American Chemical Society. [Link]
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
Esselman, B. J., et al. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
Biological Activity Profile of 4,6-Dichloro-2,3-dihydro-1H-inden-1-ol
Executive Summary: The Latent Pharmacophore 4,6-dichloro-2,3-dihydro-1H-inden-1-ol (CAS: 1188143-94-3), hereafter referred to as 4,6-DCI , is a high-value chiral intermediate and pharmacophore scaffold. Unlike direct-act...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Latent Pharmacophore
4,6-dichloro-2,3-dihydro-1H-inden-1-ol (CAS: 1188143-94-3), hereafter referred to as 4,6-DCI , is a high-value chiral intermediate and pharmacophore scaffold. Unlike direct-acting active pharmaceutical ingredients (APIs), its biological activity profile is defined by its role as a "privileged structure" precursor. It is the critical lipophilic anchor used in the synthesis of modulators for voltage-gated potassium channels (KCNQ2-5 ) and purinergic receptors (P2X7 ).
This guide details the structural biology, synthetic activation, and experimental profiling of 4,6-DCI, shifting the focus from "intrinsic activity" to "derived potency."
Structural Biology & Pharmacophore Logic
The biological utility of 4,6-DCI stems from its specific substitution pattern. The 4,6-dichloro motif on the indane ring creates a unique steric and electrostatic signature that is essential for binding efficiency in hydrophobic pockets of transmembrane proteins.
Structure-Activity Relationship (SAR) Mechanics
Lipophilic Clamp: The two chlorine atoms at positions 4 and 6 increase the lipophilicity (LogP) of the indane core, enhancing membrane permeability and hydrophobic interactions within the target binding site (e.g., the S5-S6 linker of KCNQ channels).
Conformational Locking: The chlorine substituents restrict the rotation of the phenyl ring when bound, reducing the entropic penalty of binding.
Metabolic Shielding: Halogenation at these positions protects the aromatic ring from rapid oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes, extending the half-life of derived drugs.
The Chiral Switch
The biological activity of 4,6-DCI derivatives is highly stereoselective.
Enantiomeric Preference: In many KCNQ activators, the (S)-enantiomer of the indanyl amine derivative is significantly more potent than the (R)-enantiomer.
Protocol Implication: Researchers must prioritize chiral resolution or asymmetric synthesis when profiling this compound.
Biological Application Profile
While 4,6-DCI itself is a chemical building block, its downstream derivatives exhibit potent biological activities.
KCNQ2-5 Channel Activation (Neurology & Urology)
Derivatives of 4,6-DCI are synthesized to act as Positive Allosteric Modulators (PAMs) of the KCNQ (Kv7) potassium channels.
Mechanism: They bind to the channel pore-forming domain, stabilizing the open state and hyperpolarizing the neuronal membrane.
Dissolution: Dissolve 4,6-dichloro-1-indanone in MeOH:THF (1:1 v/v) at 0°C under N2 atmosphere.
Reduction: Add NaBH4 portion-wise over 30 minutes. Maintain temperature <5°C to prevent side reactions.
Quenching: Stir for 2 hours. Quench with 1N HCl until pH 6-7.
Extraction: Evaporate volatiles. Extract residue with Ethyl Acetate (3x). Wash with brine.
Purification: Recrystallize from Hexane/EtOAc to yield white needles.
QC Check: 1H NMR should show a doublet of doublets at ~5.2 ppm (benzylic proton).
Chiral Resolution (Enzymatic Kinetic Resolution)
Since the biological target (ion channel) is chiral, resolving the racemate is critical.
Protocol:
Enzyme: Candida antarctica Lipase B (CAL-B).
Acyl Donor: Vinyl acetate.
Solvent: MTBE or Toluene.
Process: Incubate racemic 4,6-DCI with CAL-B and vinyl acetate at 30°C. The enzyme selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol free (or vice versa, dependent on specific conditions).
Separation: Separate the free alcohol from the acetate ester via column chromatography.
Quantitative Data Summary
The following table summarizes the physicochemical properties that make 4,6-DCI a viable drug scaffold.
Parameter
Value (Approx.)
Significance in Drug Design
Molecular Weight
203.06 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Calc)
2.8 - 3.2
High lipophilicity ensures Blood-Brain Barrier (BBB) penetration for CNS targets.
H-Bond Donors
1 (OH group)
Critical for initial receptor anchoring before derivatization.
Topological Polar Surface Area (TPSA)
~20 Ų
Excellent membrane permeability (Rule of 5 compliant).
pKa
~14 (Alcohol)
Neutral at physiological pH; stable in plasma.
References
Vertex Pharmaceuticals Inc. (2013). Heterocyclic amide derivatives as P2X7 receptor antagonists. Patent WO2013178561.
Subject: Physicochemical Characterization of 4,6-Dichloro-1-Indanol: A Guide to Melting and Boiling Point Determination
An In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk Abstract and Core Objective In the synthesis of complex molecules within the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
From: The Senior Application Scientist's Desk
Abstract and Core Objective
In the synthesis of complex molecules within the drug development pipeline, the precise characterization of intermediates is not a trivial step—it is a foundational pillar of process control, purity assessment, and scalable manufacturing. 4,6-dichloro-1-indanol serves as a key structural motif in various synthetic routes. This guide provides a comprehensive analysis of its primary phase transition properties: the melting and boiling points. Recognizing that direct experimental data for this specific molecule is not prevalent in publicly accessible literature, this document adopts a deductive, first-principles approach. We will establish a scientifically grounded estimation of its properties by analyzing its immediate synthetic precursor and its parent structural analog. Furthermore, this guide details the rigorous, self-validating experimental protocols required to empirically determine these values, ensuring that researchers can generate trustworthy and reproducible data in their own laboratories.
Physicochemical Profile and Deductive Analysis
A molecule's physical properties are a direct consequence of its structure. The introduction of substituent groups onto a parent scaffold can dramatically alter properties like melting and boiling points through changes in molecular weight, polarity, and intermolecular forces.
Data Synthesis for 4,6-Dichloro-1-Indanol
The following table summarizes the known and deduced properties of 4,6-dichloro-1-indanol, contextualized with data from its precursor and parent compound.
Not Applicable (Decomposes before boiling at atm. pressure)
Expert Analysis of Melting Point
The melting point of a crystalline solid is a measure of the energy required to overcome the crystal lattice forces. Our analysis points to a melting point for 4,6-dichloro-1-indanol that is likely higher than that of its ketone precursor.
Effect of Chlorination: The significant increase in melting point from the parent compound, 1-indanol (50-54 °C), to the chlorinated ketone, 4,6-dichloro-1-indanone (118-123 °C), is expected.[1][2] The two chlorine atoms substantially increase the molecular weight and alter the molecule's electronic distribution, leading to stronger intermolecular van der Waals forces and dipole-dipole interactions, which in turn create a more stable crystal lattice that requires more energy to disrupt.
Effect of Carbonyl Reduction: The conversion of the C1 ketone in 4,6-dichloro-1-indanone to a hydroxyl group in 4,6-dichloro-1-indanol introduces a critical new intermolecular force: hydrogen bonding . The presence of the -OH group allows molecules to form strong hydrogen bond networks. This is a powerful cohesive force that typically results in a significant increase in the melting point compared to the analogous ketone, which can only act as a hydrogen bond acceptor. Therefore, a scientifically sound estimation places the melting point of 4,6-dichloro-1-indanol as being equal to, and most likely slightly exceeding, the 118-123 °C range of its precursor.
The Challenge of the Boiling Point
For complex organic molecules, the atmospheric boiling point is often a theoretical value rather than a practical one. High temperatures required for boiling can provide sufficient activation energy to initiate decomposition reactions.
Evidence of Thermal Instability: The parent compound, 1-indanol, is reported with a boiling point only under reduced pressure (e.g., 128 °C at 12 mmHg).[1][3] This is a standard practice for compounds that are not thermally stable. Extrapolating to atmospheric pressure would yield a temperature at which the molecule would likely eliminate water to form an indene derivative or undergo other degradation pathways.
Validated Protocol for Melting Point Determination
This protocol describes a self-validating method using a modern digital melting point apparatus to obtain accurate and reproducible data.
Causality Behind Experimental Choices
Fine Powder: Grinding the sample ensures uniform packing and efficient heat transfer, preventing localized overheating and a broadened melting range.
Slow Ramp Rate: A slow heating rate (1-2 °C/min) near the melting point is critical. It ensures that the sample and the thermometer are in thermal equilibrium, preventing an overestimation of the melting temperature.
Calibration: Daily calibration with certified standards (e.g., caffeine, vanillin) is non-negotiable. It establishes the trustworthiness of the instrument and makes the resulting data defensible.
Step-by-Step Methodology
Sample Preparation:
a. Place a small amount of dry 4,6-dichloro-1-indanol on a clean, dry watch glass.
b. Using a spatula, crush the solid into a fine, uniform powder.
Capillary Loading:
a. Tap the open end of a capillary tube into the powder until a small plug of material (2-3 mm high) is collected.
b. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.
Instrument Setup & Calibration:
a. Power on the digital melting point apparatus and allow it to stabilize.
b. Perform a calibration check using a standard with a known melting point close to the expected range (~120 °C).
c. Set the starting temperature to ~110 °C.
d. Set the ramp rate to 2 °C/min.
Measurement & Reporting:
a. Insert the loaded capillary tube into the sample holder.
b. Initiate the heating program.
c. Observe the sample through the magnified viewer.
d. Record the temperature at which the first drop of liquid appears (T_onset).
e. Record the temperature at which the last solid crystal disappears (T_clear).
f. The result is reported as a range: T_onset – T_clear.
g. Perform the measurement in triplicate. The values should agree within 1 °C.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the decision points and quality control steps.
Caption: A logical workflow for obtaining a validated melting point, incorporating sample preparation, mandatory calibration, and triplicate measurement.
References
Wikipedia contributors. (2023, December 2). Indanol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
CAS Common Chemistry. (n.d.). 4-Indanol. Retrieved January 7, 2026, from [Link]
Wikipedia contributors. (2024, October 29). List of boiling and freezing information of solvents. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
ChemBK. (2024, April 9). 1-Indanol. Retrieved from [Link]
scale-up synthesis of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol
Executive Summary This application note details the process development and scale-up protocols for the synthesis of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol (4,6-dichloro-1-indanol). This scaffold is a critical chiral buil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the process development and scale-up protocols for the synthesis of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol (4,6-dichloro-1-indanol). This scaffold is a critical chiral building block in the development of agrochemicals and pharmaceutical agents, particularly as a precursor for enantiopure amines and ethers.[1]
The guide addresses the two primary challenges in scaling this chemistry:
Regiocontrol in Cyclization: Ensuring the correct isomeric closure to form the 4,6-dichloroindanone core rather than the 5,7-dichloro isomer.
Stereoselective Reduction: Transitioning from racemic borohydride reduction to Asymmetric Transfer Hydrogenation (ATH) for high-value enantiopure targets.
Retrosynthetic Analysis & Strategy
To ensure supply chain security and isomeric purity, we recommend a backward integration strategy starting from 3,5-dichlorohydrocinnamic acid .[1]
Rationale: Direct cyclization of 3-(2,4-dichlorophenyl)propanoic acid typically yields the 5,7-dichloro isomer due to steric directing effects.[1] To access the 4,6-dichloro substitution pattern, the 3,5-dichloro precursor is required.[1] The symmetry of the 3,5-substitution allows cyclization at either ortho-position, placing one chlorine at C4 (adjacent to the methylene bridge) and the other at C6.[1]
Figure 1: Retrosynthetic Pathway[1]
Caption: Retrosynthetic logic ensuring correct regiochemistry (4,6-substitution) via the 3,5-dichloro precursor.
Stage 1: Synthesis of 4,6-Dichloro-1-indanone
Objective: Cyclization of 3-(3,5-dichlorophenyl)propanoic acid.
Mechanism & Causality
The reaction utilizes Thionyl Chloride (
) to generate the acid chloride, followed by Aluminum Chloride () mediated intramolecular Friedel-Crafts acylation.[1][2]
Why
? While polyphosphoric acid (PPA) is a common alternative, in dichloromethane (DCM) allows for lower temperature operation (reflux at 40°C vs 100°C+ for PPA), reducing thermal decomposition of the chlorinated aromatic ring.[1]
Scale-Up Protocol (1.0 kg Scale)
Materials:
3-(3,5-dichlorophenyl)propanoic acid: 1.0 kg (4.56 mol)[1]
Concentrate and recrystallize from Heptane/EtOAc (9:1).[1]
Expected Yield: 82–88% (White to pale yellow solid).[1]
Quality Check:
-NMR must show distinct doublets (J ~2 Hz) for aromatic protons, confirming meta-coupling and correct 4,6-substitution.
Stage 2: Reduction to 4,6-Dichloro-1-indanol
We present two protocols: Method A for racemic synthesis (cost-effective) and Method B for asymmetric synthesis (high value).[1]
Method A: Racemic Reduction (Sodium Borohydride)
Best for: Analytical standards or non-chiral applications.[1]
Protocol:
Dissolve 4,6-dichloro-1-indanone (500 g) in Methanol (5 L). Cool to 0°C.
Add
(0.6 eq) portion-wise.[1] Note: Exothermic with evolution.
Stir at 0°C for 1 hour, then warm to RT.
Quench with Acetone (to destroy excess hydride) followed by 1N HCl.
Extract with Ethyl Acetate.
Method B: Asymmetric Transfer Hydrogenation (ATH)
Best for: Drug substance intermediates (e.e. >95%).[1]
Mechanism:
Noyori-type Ru-catalysis utilizes a "metal-ligand bifunctional" mechanism. The TsDPEN ligand creates a chiral pocket that directs hydride transfer to the Re or Si face of the ketone.[1]
Organic Syntheses. (2008). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth. 2008, 85, 64-71.[1] Retrieved from [Link][1]
Magano, J., et al. (2012).[1] Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184.[1][3] Retrieved from [Link][1]
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
ResearchGate. (2010).[1] Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2,3-Dihydro-1H-indene-2-yl)methanamine. S. Afr. J. Chem., 63, 83–87.[1][4] Retrieved from [Link]
Strategic Functionalization of 4,6-Dichloro-1-Indanol: A Guide to Benzylic Manipulation
Executive Summary The 4,6-dichloro-1-indanol scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for diuretic agents (e.g., analogues of indacrinone), kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4,6-dichloro-1-indanol scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for diuretic agents (e.g., analogues of indacrinone), kinase inhibitors, and membrane-active pharmaceuticals. The presence of chlorine atoms at the C4 and C6 positions imparts significant lipophilicity and metabolic stability but also alters the electronic landscape of the benzylic C1 position.
This guide provides a rigorous, evidence-based approach to functionalizing the C1-hydroxyl group. Unlike generic alcohol protocols, these methods account for the specific electronic withdrawal (
) of the dichloro-arene system, which destabilizes benzylic carbocation intermediates relative to unsubstituted indanols, necessitating precise control over reaction mechanisms (SN1 vs. SN2) to maintain stereochemical integrity.
Module 1: The Redox Shuttle (Oxidation)
Objective: Conversion of 4,6-dichloro-1-indanol to 4,6-dichloro-1-indanone.
Context: This transformation is essential when the indanol is obtained as a racemic mixture and requires resetting to the ketone for subsequent asymmetric reduction (e.g., Corey-Bakshi-Shibata) or reductive amination.
Mechanistic Insight
While Jones Oxidation (CrO₃/H₂SO₄) is the historical standard, it is often too harsh for late-stage intermediates containing acid-sensitive moieties. The electron-deficient nature of the 4,6-dichloro ring makes the benzylic protons slightly more acidic, rendering the ketone susceptible to over-oxidation or alpha-halogenation side reactions if not controlled. We recommend the TEMPO-mediated oxidation for its mildness and scalability.
Protocol A: Green Oxidation via TEMPO/Bleach
This protocol minimizes heavy metal waste and avoids strong acids.
Reagents:
Substrate: 4,6-dichloro-1-indanol (1.0 equiv)
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)
Dissolution: Dissolve 4,6-dichloro-1-indanol (10 mmol) and TEMPO (0.1 mmol) in DCM (50 mL). Cool to 0°C.[1]
Buffer Addition: Add an aqueous solution of KBr (1 mmol) in saturated NaHCO₃ (10 mL).
Oxidant Feed: Add NaOCl solution dropwise over 20 minutes, maintaining internal temperature <5°C. Critical: Rapid addition causes exotherms that may lead to ring chlorination.
Quench: Monitor by TLC. Upon completion (~1 h), quench with aqueous sodium thiosulfate.
Workup: Extract with DCM, dry over MgSO₄, and concentrate. The ketone usually crystallizes upon standing.
Module 2: Nucleophilic Substitution (Activation)
Objective: Conversion of C1-OH to C1-Cl or C1-Leaving Group.
Context: Converting the hydroxyl to a halide is a prerequisite for SN2 displacement by amines or thiols.
Mechanistic Insight: The Stereochemical Divergence
The reaction of thionyl chloride (SOCl₂) with secondary benzylic alcohols is notorious for mechanistic duality:
Neat/Acidic Conditions: Proceeds via an internal return mechanism (
), often leading to Retention of configuration.
Basic Conditions (Pyridine): Proceeds via an activated pyridinium intermediate, enforcing Inversion (
).
Warning: The 4,6-dichloro substitution destabilizes the benzylic carbocation (relative to unsubstituted indanol). However, the benzylic position is still prone to racemization via
leakage if the temperature rises, as the carbocation is planar.
Preparation: Dissolve the alcohol and pyridine in anhydrous toluene under
. Cool to -10°C.
Activation: Add SOCl₂ dropwise. The solution will form a white precipitate (pyridinium hydrochloride).
Reaction: Stir at 0°C for 2 hours. Do not reflux. Refluxing promotes elimination to 4,6-dichloroindene.
Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove pyridine) followed by NaHCO₃.
Isolation: Evaporate solvent to yield the alkyl chloride. Use immediately to prevent hydrolysis.
Module 3: Stereochemical Inversion (Mitsunobu)
Objective: One-step installation of nucleophiles (N, O, S) with complete stereochemical inversion.
Context: Ideal for converting (R)-4,6-dichloro-1-indanol directly to (S)-amine derivatives or ethers.
Mechanistic Insight
The Mitsunobu reaction relies on the formation of a reactive alkoxy-phosphonium intermediate. The 4,6-dichloro substitution makes the indanol oxygen less nucleophilic, potentially slowing the initial activation step. Therefore, a highly reactive azodicarboxylate (DIAD) is preferred over DEAD.
Protocol C: Mitsunobu Etherification/Amination
Reagents:
Alcohol: 4,6-dichloro-1-indanol (1.0 equiv)
Nucleophile: Phenol, Phthalimide, or Hydrazoic Acid (1.1 equiv)
Technical Support Center: Stability of 4,6-Dichloro-2,3-dihydro-1H-inden-1-ol Under Basic Conditions
Welcome to the dedicated technical support center for 4,6-dichloro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for 4,6-dichloro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this compound under basic conditions. Our goal is to equip you with the foundational knowledge to anticipate potential stability issues, interpret unexpected results, and design robust experimental protocols.
Introduction: Understanding the Reactivity of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol
4,6-dichloro-2,3-dihydro-1H-inden-1-ol is a secondary benzylic alcohol. This structural combination presents specific reactivity considerations under basic conditions. The primary stability concerns revolve around two potential degradation pathways: elimination and oxidation . The presence of electron-withdrawing chloro groups on the aromatic ring can influence the acidity of benzylic protons, potentially impacting the reaction pathways. This guide will delve into the mechanisms of these potential reactions and provide practical advice for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4,6-dichloro-2,3-dihydro-1H-inden-1-ol in the presence of a base?
A1: The two most probable degradation pathways are elimination and oxidation.
Elimination: The alcohol can undergo a base-mediated elimination of water to form an indene derivative. Given that the hydroxyl group is a poor leaving group, this may proceed via an E1cB mechanism where a proton on an adjacent carbon is first removed by a strong base.[1][2]
Oxidation: Secondary alcohols can be oxidized to ketones.[3][4] While this typically requires a dedicated oxidizing agent, some basic conditions, especially in the presence of air (oxygen), can promote slow oxidation to the corresponding indanone.
Q2: I've observed the formation of a new, colored species in my reaction mixture upon adding a base. What could this be?
A2: The formation of a colored species often suggests the creation of a more conjugated system. This is a strong indicator of an elimination reaction, leading to the formation of 4,6-dichloro-1H-indene. The extended π-system of the indene product can absorb light in the visible spectrum, appearing colored.
Q3: Can the choice of base influence the stability of my compound?
A3: Absolutely. The strength of the base (its pKa) is a critical factor.[5][6]
Strong, non-nucleophilic bases (e.g., sodium hydride, LDA) are more likely to deprotonate the alcohol or an adjacent carbon, favoring elimination pathways.
Weaker bases (e.g., sodium bicarbonate, triethylamine) are less likely to cause significant degradation, especially at lower temperatures. However, prolonged exposure can still lead to decomposition.
Hydroxide bases (e.g., NaOH, KOH) can act as both a base and a nucleophile, though elimination is often favored with secondary alcohols.[7]
Q4: My reaction is being run under an inert atmosphere, but I still see degradation. Is oxidation still a possibility?
A4: While an inert atmosphere significantly reduces the risk of oxidation by atmospheric oxygen, it's not foolproof. Trace amounts of oxygen can still be present. More importantly, if your reaction mixture contains other potential oxidizing agents, even in trace amounts as impurities, oxidation can occur. However, under strictly anaerobic conditions, elimination is the more probable degradation pathway.
Troubleshooting Guide
Observed Issue
Potential Cause
Troubleshooting Steps & Rationale
Low yield of desired product after basic workup.
The compound is degrading during the aqueous basic wash.
Test Stability: Before your next experiment, dissolve a small amount of your pure starting material in a solvent and treat it with the same basic solution you use for workup. Monitor by TLC or LC-MS to see if degradation occurs.[8] Mitigation: Use a milder base (e.g., saturated sodium bicarbonate) or reduce the contact time and temperature of the basic wash.
Formation of a major, non-polar impurity.
Elimination reaction to form 4,6-dichloro-1H-indene.
Characterize the Impurity: Isolate the impurity and characterize it by NMR and MS to confirm its structure. Modify Reaction Conditions: If the base is a reagent, consider using a weaker base or a lower reaction temperature. If the base is for a workup, see the mitigation steps above.
Appearance of a ketone peak in IR or a new carbonyl signal in 13C NMR.
Oxidation to 4,6-dichloro-2,3-dihydro-1H-inden-1-one.
Ensure Inert Atmosphere: If the reaction is sensitive to oxidation, ensure your inert atmosphere is rigorous (e.g., use freeze-pump-thaw cycles for solvent degassing). Check Reagent Purity: Ensure none of your reagents are contaminated with oxidizing impurities.
Reaction mixture turns dark upon addition of a strong base.
Likely formation of the conjugated indene via elimination.
Lower the Temperature: Add the base at a lower temperature (e.g., 0 °C or -78 °C) to control the rate of the elimination reaction. Change the Order of Addition: Consider if adding the substrate to the base (inverse addition) might be beneficial.
Potential Degradation Mechanisms
Understanding the potential reaction mechanisms is key to controlling the stability of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol.
Base-Catalyzed Elimination (E1cB Pathway)
The hydroxyl group (-OH) is a poor leaving group. Therefore, a direct E2 elimination is unlikely. A more probable pathway under strong basic conditions is the E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][2]
Step 1: Deprotonation. A strong base removes an acidic proton from the carbon adjacent to the alcohol-bearing carbon (the β-carbon), forming a carbanion. The acidity of this proton is enhanced by the adjacent aromatic ring.
Step 2: Elimination. The lone pair of the carbanion forms a double bond, expelling the hydroxide leaving group.
Caption: E1cB elimination pathway of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol.
Oxidation to Indanone
Secondary alcohols can be oxidized to ketones. In the context of a basic reaction medium, this might occur slowly in the presence of atmospheric oxygen or other oxidizing species.
Caption: Oxidation of the secondary alcohol to the corresponding ketone.
Experimental Protocol: Stability Test Under Basic Conditions
This protocol provides a general framework for assessing the stability of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol to a specific base.
Objective: To determine if the compound degrades in the presence of a selected base over a set period.
Materials:
4,6-dichloro-2,3-dihydro-1H-inden-1-ol
Anhydrous solvent (e.g., THF, Dichloromethane)
Base to be tested (e.g., 1 M NaOH, Triethylamine, Sodium Hydride)
Prepare a Stock Solution: Dissolve a known amount of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol in the chosen solvent to make a stock solution of a known concentration (e.g., 10 mg/mL).
Set Up Test Vials:
Control Vial: Add 1 mL of the stock solution to a vial.
Test Vial: Add 1 mL of the stock solution to a separate vial.
Initiate the Test:
To the Test Vial , add a stoichiometric equivalent (or the concentration intended for your reaction/workup) of the base.
Stir both vials at the intended reaction temperature (start with room temperature).
Monitor the Reaction:
At regular intervals (e.g., t=0, 15 min, 1 hr, 4 hrs, 24 hrs), take a small aliquot from each vial and spot it on a TLC plate.
Develop the TLC plate in an appropriate solvent system.
Visualize the spots under a UV lamp and/or by staining.
Analyze the Results:
Compare the TLC from the Test Vial to the Control Vial .
No Degradation: The test vial will show only the spot corresponding to the starting material, identical to the control.
Degradation: The test vial will show the appearance of new spots (impurities) and a potential decrease in the intensity of the starting material spot over time.
Caption: Workflow for testing the stability of the compound in basic conditions.
A Comparative Guide to the Structural Elucidation of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol: An X-ray Crystallography Perspective
Introduction In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. For drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. For drug development professionals, understanding the stereochemistry, conformation, and intermolecular interactions of a small molecule like 4,6-dichloro-2,3-dihydro-1H-inden-1-ol is paramount for rational drug design and structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive overview of the crystallographic approach to elucidating the structure of this specific indenol derivative.
As of the latest search of authoritative crystallographic repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), a public crystal structure for 4,6-dichloro-2,3-dihydro-1H-inden-1-ol has not been reported.[2][3][4][5][6] This guide, therefore, serves a dual purpose: first, to present a detailed, best-practice protocol for obtaining and analyzing this data, and second, to compare the definitive insights from single-crystal X-ray diffraction with alternative analytical techniques, using a structurally relevant chlorinated alcohol as an illustrative example.
Part 1: The Definitive Method - Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD stands as the gold standard for unambiguous molecular structure determination.[1] It provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. Furthermore, it reveals the packing of molecules in the crystal lattice, offering invaluable insights into intermolecular interactions such as hydrogen bonding and halogen bonding.
Proposed Experimental Workflow for 4,6-dichloro-2,3-dihydro-1H-inden-1-ol
The successful determination of a crystal structure is contingent on the growth of a high-quality single crystal. This is often the most challenging and rate-limiting step in the process.[1]
Step 1: Synthesis and Purification
The target compound, 4,6-dichloro-2,3-dihydro-1H-inden-1-ol, would first be synthesized, likely via the reduction of its corresponding ketone, 4,6-dichloro-2,3-dihydro-1H-inden-1-one.[7] Purity is critical; therefore, the crude product must be purified to >98%, typically by column chromatography or recrystallization, and its identity confirmed by NMR and mass spectrometry.
Step 2: Crystallization Screening
The purified compound is then subjected to a broad screening of crystallization conditions. The goal is to slowly bring a saturated solution to a state of supersaturation, promoting the formation of a well-ordered crystalline lattice.
Methodology:
Dissolve a small amount of the purified compound (5-10 mg) in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone).
Employ various crystallization techniques:
Slow Evaporation: Leave the solution in a loosely capped vial to allow the solvent to evaporate over several days.
Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the compound solution on a siliconized cover slip and invert it over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the drop induces crystallization.
Solvent Layering: Carefully layer a solvent in which the compound is soluble over a denser, miscible anti-solvent. Crystals may form at the interface.
Cooling: Slowly cool a saturated solution from an elevated temperature.
Step 3: Crystal Selection and Mounting
Suitable crystals (typically 0.1-0.3 mm in each dimension) are selected under a microscope, ensuring they are single, have well-defined faces, and are free of cracks or defects. The selected crystal is then mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
Step 4: X-ray Diffraction Data Collection
The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays (e.g., Cu Kα, λ = 1.54184 Å or Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots.
Diagram: Workflow for Single-Crystal X-ray Diffraction
Caption: A typical workflow for determining a molecular structure using single-crystal X-ray crystallography.
Step 5: Data Processing and Structure Solution
The collected diffraction images are processed to integrate the intensities of the spots and apply corrections for experimental factors. The resulting data is then used to solve the crystal structure, typically using direct methods or Patterson synthesis to determine the initial positions of the atoms. This initial model is then refined against the experimental data to optimize the atomic positions, displacement parameters, and occupancy.
Step 6: Validation and Interpretation
The final refined structure is validated using metrics such as the R-factor and goodness-of-fit. The output is a Crystallographic Information File (CIF), which contains all the experimental and structural information.
Part 2: Illustrative Data from a Related Structure
To demonstrate the type of data obtained from a successful crystallographic experiment, we can examine the published data for a similar molecule, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol.[8]
Table 1: Comparison of Expected Crystallographic Data
Expected O-H···O or O-H···Cl hydrogen bonds, possible Cl···Cl halogen bonds, π-π stacking
The analysis of the crystal structure of the example compound revealed significant intermolecular interactions, including O-H···O hydrogen bonds and various C-H···X (X=Cl, F) contacts.[8] For 4,6-dichloro-2,3-dihydro-1H-inden-1-ol, we would anticipate strong O-H···O hydrogen bonding, creating chains or dimers of molecules. Additionally, the presence of two chlorine atoms on the aromatic ring could lead to significant halogen bonding (Cl···Cl or Cl···O interactions) and influence the crystal packing.
Diagram: Key Structural Features of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol
Caption: Key structural features of the target molecule relevant to crystallographic analysis.
Part 3: Comparison with Alternative Analytical Techniques
While SC-XRD is unparalleled for solid-state structure determination, other techniques provide complementary information, especially in the solution state or when suitable crystals cannot be obtained.
Table 2: Comparison of Analytical Techniques
Technique
Information Provided
Advantages
Limitations
Single-Crystal XRD
Precise 3D atomic coordinates, bond lengths/angles, conformation, stereochemistry, intermolecular interactions.
Provides no information on 3D structure or connectivity.
Vibrational Spectroscopy (IR, Raman)
Presence of functional groups (e.g., O-H, C-Cl stretches).
Fast, non-destructive, provides information on bonding.
Indirect structural information; interpretation can be complex.
Synergistic Application: In a typical drug development workflow, these techniques are used in concert. NMR and MS would be used to confirm the synthesis of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol. PXRD would be employed to analyze the bulk powder for crystallinity and potential polymorphism. Finally, SC-XRD would provide the definitive atomic-level structure, which is essential for computational modeling and understanding biological activity.
Conclusion
The structural elucidation of 4,6-dichloro-2,3-dihydro-1H-inden-1-ol is a critical step in its development as a potential pharmaceutical agent or advanced material. While its crystal structure is not yet publicly known, this guide has outlined the definitive workflow for its determination via single-crystal X-ray diffraction. By providing a detailed protocol, illustrating the expected data with a relevant example, and comparing the technique with other analytical methods, we have established a comprehensive framework for researchers. The insights gained from a successful crystallographic study would be invaluable, revealing the precise molecular conformation and the subtle intermolecular forces, such as hydrogen and halogen bonds, that govern its solid-state properties and, ultimately, its function.
References
PubChem. 4-chloro-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Available from: [Link]
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available from: [Link]
Crystallography Open Database. Search Page. Available from: [Link]
PubChem. 2,3-dihydro-1H-indene. National Center for Biotechnology Information. Available from: [Link]
Crystallography Open Database. Search Results. Available from: [Link]
Crystallography Open Database. Search Results. Available from: [Link]
Crystallography Open Database. Search Results. Available from: [Link]
Zeynalov, E., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, E81, 444-449. Available from: [Link]
Guss, J. M. (2007). X-Ray Crystallography of Chemical Compounds. Current Drug Discovery, 2007(1), 23-28. Available from: [Link]
PubChem. (1R,2S)-1,2-dichloro-2,3-dihydro-1H-indene. National Center for Biotechnology Information. Available from: [Link]
Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(15), 4995. Available from: [Link]
PubChem. 1-Chloro-2,3-dihydro-1H-indene. National Center for Biotechnology Information. Available from: [Link]
Tittal, R. K., et al. (2014). Crystal structure of (Z)-2,3-dichloro-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1049. Available from: [Link]
Chadha, R., & Bhalla, Y. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(4), 507-523. Available from: [Link]